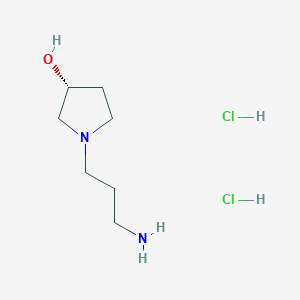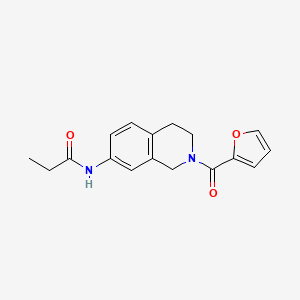
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-carbonyl compounds are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known to be involved in various chemical reactions and have been used in the synthesis of a number of biologically active heterocycles .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of furan-2-carbonyl chloride with various nitrogen nucleophiles . For example, furan-2-carbonyl isothiocyanate has been heterocyclized with a variety of aliphatic and aromatic nitrogen nucleophiles to form a new series of heterocycles .Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(pyridin-2-ylmethyl)furan-2-carboxamide, has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Chemical Reactions Analysis
Furan-2-carbonyl compounds can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, furan-2-carbonyl chloride is a liquid at room temperature with a boiling point of 173-174 °C and a density of 1.324 g/mL at 25 °C .Scientific Research Applications
Therapeutic Agent Synthesis
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including compounds similar to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide, have been synthesized and characterized through various methods, including IR, 1H, 13C-NMR, and X-ray diffraction. These compounds exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Anti-Inflammatory and Antibacterial Properties
Series of quinoline attached-furan-2(3H)-ones have been synthesized and demonstrated significant anti-inflammatory and antibacterial activities with reduced gastro-intestinal toxicity and lipid peroxidation, highlighting their therapeutic potential (Alam et al., 2011).
Analgesic Activity Enhancement
Research on bioisosteric replacement methodology has led to the synthesis of new compounds with increased analgesic activity, illustrating the potential for developing more effective pain management solutions (Ukrainets, Mospanova, & Davidenko, 2016).
Antitumor Activity
The synthesis of novel 6-arylsubstituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones has shown cytotoxic activity against various human cancer cell lines, indicating their potential in cancer therapy (Iribarra et al., 2012).
Synthesis of Heterocyclic Compounds
The reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine has led to the synthesis of new tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments, underscoring the importance of these compounds in medicinal chemistry (Kandinska, Kozekov, & Palamareva, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
Furan derivatives are generally known for their good pharmacokinetic characteristics .
Result of Action
Furan derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-16(20)18-14-6-5-12-7-8-19(11-13(12)10-14)17(21)15-4-3-9-22-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZXSVVLZCCZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
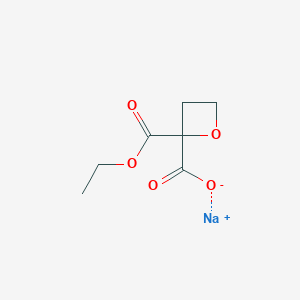
![N-(diphenylmethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2470262.png)
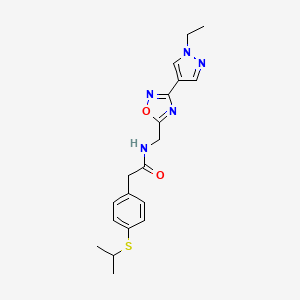

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)
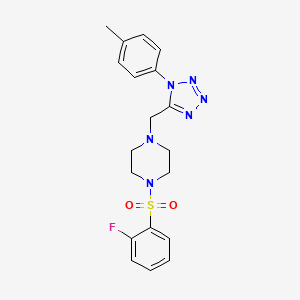
![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2470270.png)
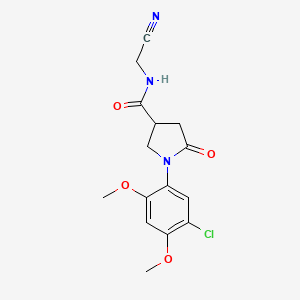
![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride](/img/structure/B2470273.png)
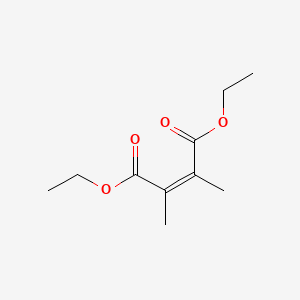
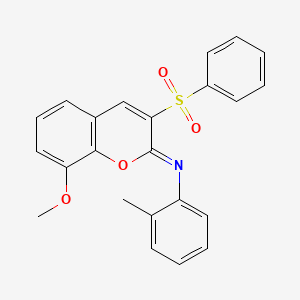
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2470281.png)
![4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B2470282.png)
